

Discovery and history of 3-Hepten-2-one

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Compound of Interest		
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An In-depth Technical Guide on the Discovery and History of 3-Hepten-2-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Hepten-2-one (C₇H₁₂O) is an unsaturated ketone that has garnered interest across various scientific disciplines, from flavor and fragrance chemistry to analytical biochemistry and synthetic organic chemistry.[1] This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and applications of **3-Hepten-2-one**. It details historical and modern synthetic protocols, summarizes key quantitative data, and illustrates relevant chemical pathways and experimental workflows using Graphviz diagrams. The document serves as a detailed resource for professionals engaged in research and development involving this versatile compound.

Introduction

3-Hepten-2-one is a seven-carbon α,β -unsaturated ketone characterized by a carbonyl group at the second carbon position and a carbon-carbon double bond between the third and fourth carbons.[1] It exists as two geometric isomers, (E)-**3-hepten-2-one** and (Z)-**3-hepten-2-one**, with the trans ((E)) isomer being more commonly referenced in scientific literature.[1] The compound is known for its powerful, green, grassy, and pungent odor, which has led to its use as a flavoring agent in the food industry and as a component in fragrance formulations.[2][3] Beyond its sensory properties, **3-Hepten-2-one** serves as a reference standard in analytical chemistry and a building block in organic synthesis.[1][2] Its biological activities, including antimicrobial and cytotoxic properties, are areas of ongoing research.[1]



Discovery and History Early Synthesis and Characterization

The synthesis of α,β -unsaturated ketones, including the structural class to which **3-Hepten-2-one** belongs, has been established through classic organic reactions. One of the most common and historical methods is the aldol condensation. The synthesis of (E)-**3-Hepten-2-one** is achieved by the base-catalyzed condensation of butyraldehyde (butanal) and acetone. [4][5] This reaction proceeds via the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of butyraldehyde. The subsequent dehydration of the aldol addition product yields the more stable trans-isomer.

Alternative synthetic routes have also been developed to selectively produce either the cis or trans isomer.

- cis-3-Hepten-2-one: This isomer can be synthesized by first reacting 1-pentyne with acetic anhydride to produce 3-heptyn-2-one. Subsequent partial catalytic hydrogenation of the alkyne yields the cis-alkene.[2]
- trans-**3-Hepten-2-one**: The trans-isomer can be obtained by treating trans-2-hexenoic acid with methyl lithium.[2]

Identification in Natural Sources

3-Hepten-2-one has been identified as a naturally occurring volatile organic compound in a variety of sources. Its presence contributes to the characteristic aroma and flavor profiles of many natural products. It has been reported in:

- Plants: Hop oil, roasted filberts (Corylus avellana), and the fruit of Muruci (Byrsonima crassifolia).[2]
- Insects: It is a component of the volatile compounds found in the cephalic glands of the fire bee Trigona (Oxytrigona) tataira.[2]
- Mammals: The compound has been identified in mouse urine, where it is considered a characteristic volatile component for analysis, distinguishing it from body scent volatiles in certain mouse strains.[2]



Historical and Modern Applications

The distinct sensory profile of **3-Hepten-2-one** led to its early adoption in the food and fragrance industries.

- Flavoring Agent: It is used to impart caraway, passion fruit, and pineapple flavors in foods and beverages, including soft drinks, candy, baked goods, and dairy products.[1][2][3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated it and found no safety concerns at the current levels of intake when used as a flavoring agent.[6]
- Fragrance: It is used in fragrance concentrates, adding a green and fruity note to compositions.[3]
- Analytical Standard: Due to its presence in various natural matrices, it has been employed as an external standard in Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis to determine the recovery of other volatile compounds from samples like herbs and honey.[2]
- Synthetic Chemistry: The reactivity of the enone functional group makes 3-Hepten-2-one a
 useful substrate in organic synthesis.[7] For example, it has been used in organocatalytic
 enantioselective aza-Michael additions for the synthesis of enantioenriched non-natural
 nucleoside analogues.[2]

Physicochemical and Spectroscopic Data

The fundamental properties of **3-Hepten-2-one** are summarized below. Data for the common (E)-isomer is presented unless otherwise specified.

Table 1: Physicochemical Properties of 3-Hepten-2-one



Property	Value	Source(s)
Molecular Formula	C7H12O	[4][8]
Molar Mass	112.17 g/mol	[4][6][9]
Appearance	Colorless oily liquid	[2][4]
Odor	Powerful green-grassy, pungent, caraway, fruity	[2][3]
Boiling Point	162 °C (at 760 mmHg)	[4]
63 °C (at 13 mmHg)	[3][4][6]	
Density (d420)	0.8496 (trans-isomer)	[4]
0.8840 (cis-isomer)	[4]	
Specific Gravity	0.841 - 0.847 @ 25 °C	[3][6]
Refractive Index (nD20)	1.4436 (trans-isomer)	[4]
1.4325 (cis-isomer)	[4]	_
1.439 - 1.448 @ 20 °C	[3][6]	
Flash Point	49 °C (120 °F)	[3][4]
Water Solubility	3087 mg/L @ 25 °C (slightly soluble)	[3][4]
Other Solubility	Soluble in alcohol and oils	[2][4]
logP (o/w)	1.67 - 1.93	[3][9]
Vapor Pressure	2.7 mmHg @ 25 °C	[3][4]
CAS Number	1119-44-4 (mixture of isomers)	[4][8]
5609-09-6 ((E)-isomer)	[5][10]	
69668-88-8 ((Z)-isomer)	[11]	

Table 2: Spectroscopic Data for (E)-3-Hepten-2-one



Spectroscopic Data	Key Features / Values	Source(s)
Mass Spectrometry (EI)	Major m/z peaks: 43, 69, 112, 41, 27, 29, 39, 55	[8]
¹ H NMR	Spectrum available in chemical databases	[12]
¹³ C NMR	Spectrum available in chemical databases	[12]
Infrared (IR) Spectroscopy	Spectra available in chemical databases (FTIR, ATR-IR)	[6][12][13]
Kovats Retention Index	Standard non-polar column: 904 - 942	[6][14]
Standard polar column: 1274	[6]	

Experimental Protocols Synthesis of (E)-3-Hepten-2-one via Aldol Condensation

This protocol describes a general procedure for the synthesis of (E)-**3-Hepten-2-one** from butyraldehyde and acetone.[5]

 Materials: Butyraldehyde (10 mmol), Acetone (10 mmol), Sodium Hydroxide (NaOH, 0.5 g), Ethanol (15 mL), Deionized Water (10.0 mL), 1N Potassium Bisulfate (KHSO₄) solution, Diethyl ether, Anhydrous Sodium Sulfate (Na₂SO₄).

Procedure:

- \circ Prepare a solution of NaOH (0.5 g) in water (10.0 mL).
- In a separate flask, dissolve acetone (10 mmol) in ethanol (15 mL) and cool the mixture to 0 °C in an ice bath.
- To the acetone solution, gradually add the butyraldehyde (10 mmol).

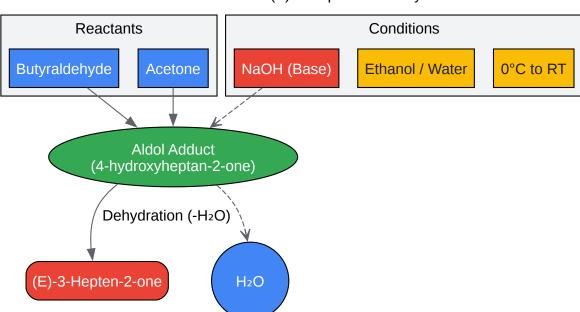
Foundational & Exploratory





- Slowly add the aqueous NaOH solution to the reaction mixture while maintaining the temperature at 0 °C.
- Allow the mixture to warm to room temperature and stir overnight.
- After the reaction is complete, neutralize the mixture by adding 1N KHSO₄ solution until the pH is approximately 6.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
- Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
- Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
- Purify the product by flash column chromatography using a suitable solvent system (e.g., Ethyl Acetate/Petroleum Ether) to obtain pure (E)-3-Hepten-2-one.





Aldol Condensation for (E)-3-Hepten-2-one Synthesis

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Caption: Synthesis of (E)-3-Hepten-2-one via Aldol Condensation.

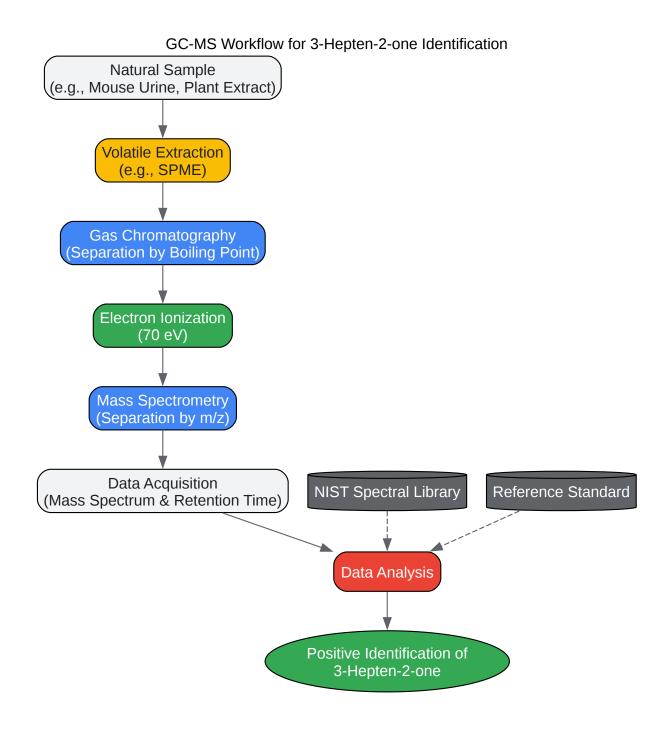
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of **3-Hepten-2-one** in complex volatile mixtures.



- Sample Preparation: Volatile compounds from a sample matrix (e.g., food, insect glands, urine) are typically extracted using methods like headspace solid-phase microextraction (SPME), solvent extraction, or steam distillation.
- · GC Separation:
 - o Column: A non-polar capillary column (e.g., HP-5, SE-30) is commonly used.[14]
 - Carrier Gas: Helium or Hydrogen.[14]
 - Temperature Program: A typical program involves an initial hold at a low temperature (e.g., 50 °C), followed by a temperature ramp (e.g., 2-4 K/min) to a final high temperature (e.g., 280 °C) to elute all compounds.[14]
- MS Detection:
 - Ionization: Electron Ionization (EI) at 70 eV is standard.
 - o Detection: A mass spectrometer (e.g., quadrupole) scans a mass range (e.g., m/z 30-350).
- Identification: The compound is identified by comparing its mass spectrum and retention index (Kovats index) with those of an authentic reference standard or with entries in a spectral library like the NIST Mass Spectral Library.[8]





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Caption: Workflow for identifying **3-Hepten-2-one** in a sample.



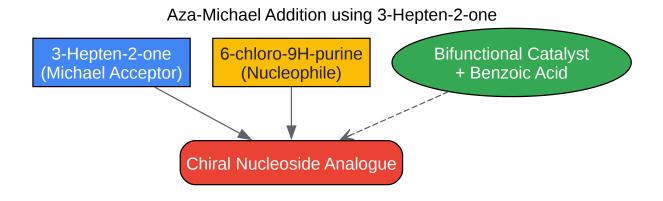
Chemical Reactivity and Synthetic Applications

The enone functional group in **3-Hepten-2-one** is highly reactive and participates in various organic reactions, most notably conjugate additions (Michael additions).

Aza-Michael Addition

3-Hepten-2-one serves as a Michael acceptor in the aza-Michael addition of nucleophiles like purine bases. This reaction is significant for the synthesis of non-natural nucleoside analogues, which are of interest in drug development. The reaction can be catalyzed by bifunctional catalysts to achieve high enantioselectivity.[2]

- Reaction: A purine base (e.g., 6-chloro-9H-purine) is added to the β-carbon of 3-Hepten-2one in the presence of a catalyst.
- Significance: This provides a route to chiral, modified nucleosides with potential biological activities.



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Caption: Aza-Michael addition of a purine to **3-Hepten-2-one**.

Biological Context and Significance



While primarily known for its sensory properties, **3-Hepten-2-one** has demonstrated biological activity.

- Biomarker: Its presence in mouse urine, but not in body scent, suggests a potential role in chemical signaling or as a biomarker related to metabolic processes.[2]
- Antimicrobial Activity: Research has shown that plant extracts containing 3-Hepten-2-one
 exhibit broad-spectrum antimicrobial effects against human pathogens like Staphylococcus
 aureus and Klebsiella pneumoniae.[1]
- Cytotoxic Activity: The compound has also shown potential cytotoxic effects. Extracts
 containing it were found to inhibit the growth of MCF-7 breast cancer cells, suggesting it may
 be a candidate for further investigation in anticancer therapies.[1]

Conclusion

From its initial synthesis through classic condensation reactions to its identification in diverse natural sources, **3-Hepten-2-one** has a rich history. Its journey from a simple flavor and fragrance compound to a useful tool in analytical chemistry and a substrate in complex organic synthesis highlights its versatility. The ongoing investigation into its biological activities, including antimicrobial and cytotoxic effects, suggests that the full scope of its scientific and therapeutic potential is still being explored. This guide provides a foundational resource for researchers and professionals, consolidating the historical and technical data essential for future innovation involving this compound.

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